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  • Product: 4-Heptyloxy-benzylamine
  • CAS: 4950-92-9

Core Science & Biosynthesis

Foundational

4-heptyloxy-benzylamine chemical structure and molecular weight

An In-depth Technical Guide to 4-Heptyloxy-benzylamine: Structure, Synthesis, and Applications This guide provides a comprehensive technical overview of 4-heptyloxy-benzylamine, a versatile chemical intermediate with sig...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 4-Heptyloxy-benzylamine: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-heptyloxy-benzylamine, a versatile chemical intermediate with significant potential in pharmaceutical and agrochemical research. We will delve into its fundamental chemical properties, explore robust synthetic methodologies, and discuss its applications, grounding all information in authoritative scientific literature. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound.

Core Chemical Identity and Physicochemical Properties

4-Heptyloxy-benzylamine is an organic compound characterized by a benzylamine core functionalized with a heptyloxy group at the para (4-position) of the benzene ring. This structure, particularly the C7 alkyl chain, imparts significant lipophilicity, a crucial parameter in modulating the pharmacokinetic and pharmacodynamic properties of derivative molecules.

The molecular formula for 4-heptyloxy-benzylamine is C₁₄H₂₃NO[1]. Based on this, the molecular weight is calculated to be approximately 221.34 g/mol . A summary of its key identifiers and computed properties is presented below.

PropertyValueSource
Molecular Formula C₁₄H₂₃NONextSDS[1]
Molecular Weight 221.34 g/mol (Calculated)
IUPAC Name (4-(Heptyloxy)phenyl)methanamineN/A
CAS Number 4950-92-9NextSDS[1]

The presence of the primary amine group makes it a basic compound, capable of acting as a nucleophile or forming salts. The long alkyl ether chain contributes to its solubility in nonpolar organic solvents.

Caption: Chemical Structure of 4-Heptyloxy-benzylamine.

Synthesis Methodologies: A Self-Validating Protocol

The synthesis of 4-heptyloxy-benzylamine is not commonly detailed as a final product but rather as a crucial intermediate. A robust and logical synthetic pathway involves a two-step process starting from commercially available 4-cyanophenol. This approach is advantageous due to the high yields typically associated with each step and the relative stability of the intermediates.

The overall strategy is:

  • Williamson Ether Synthesis: To attach the heptyloxy tail.

  • Nitrile Reduction: To convert the cyano group to the primary benzylamine.

Caption: Synthetic workflow for 4-Heptyloxy-benzylamine.

Experimental Protocol: Synthesis of 4-Heptyloxy-benzylamine

This protocol is synthesized from established methods for ether synthesis and nitrile reduction on aromatic systems.[2][3]

Step 1: Synthesis of 4-Heptyloxybenzonitrile (Intermediate)

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-cyanophenol (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone.

  • Reaction Initiation: Add 1-bromoheptane (1.1 eq) to the stirring mixture.

  • Reflux: Heat the reaction mixture to reflux. The choice of acetone as a solvent is strategic; its boiling point is suitable for this Sₙ2 reaction, and it effectively dissolves the organic starting materials while allowing the inorganic base to be suspended.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the 4-cyanophenol spot indicates reaction completion.

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to yield the crude 4-heptyloxybenzonitrile. Purification can be achieved via recrystallization or column chromatography if necessary.

Step 2: Reduction to 4-Heptyloxy-benzylamine

This step requires an inert atmosphere and careful handling of the reducing agent.

  • Setup: In a dry, nitrogen-flushed, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Nitrile: Dissolve the 4-heptyloxybenzonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. The slow addition is critical to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then stir for several hours (or overnight) to ensure complete reduction.[2] This process involves the formation of an intermediate imine which is further reduced to the amine.[2]

  • Quenching (Self-Validating): Cautiously quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup). This procedure is self-validating; the formation of a granular white precipitate of aluminum salts, which is easily filterable, indicates a successful quench and simplifies purification.

  • Extraction and Purification: Filter the resulting slurry and wash the solid residue with THF or diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-heptyloxy-benzylamine. The product can be further purified by vacuum distillation or column chromatography. An alternative reduction method involves catalytic hydrogenation using Raney Nickel in an ammonia-ethanol solution, which can be a safer and more scalable option for industrial applications.[3]

Applications in Research and Development

Benzylamines are a privileged scaffold in medicinal chemistry and agrochemical design.[4] Their structural and electronic properties make them valuable building blocks for creating diverse libraries of compounds.

  • Pharmaceuticals: The benzylamine motif is present in numerous FDA-approved drugs.[4][5][6] The introduction of a lipophilic tail, such as the heptyloxy group, can enhance membrane permeability and interaction with hydrophobic binding pockets in biological targets. Analogous structures, like 4-(benzyloxy)benzylamines, have been investigated for antimycobacterial properties, highlighting the potential of this class of compounds in developing new therapeutics.[2] Furthermore, related benzylamine derivatives are used as intermediates for cardiac depressants and other pharmaceuticals.[6][7]

  • Agrochemicals: A key application for substituted benzylamines is as intermediates in the synthesis of potent insecticides and acaricides.[3] The specific substituents on the aromatic ring are tailored to optimize activity against target pests while minimizing off-target effects.

  • Material Science: The precursor to the amine, 4-(heptyloxy)benzoic acid, is used as an intermediate for synthesizing liquid crystals.[8] This suggests potential applications for 4-heptyloxy-benzylamine derivatives in the development of novel materials.

Safety and Handling

As with all benzylamine derivatives, 4-heptyloxy-benzylamine should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is expected to be an irritant to the skin, eyes, and respiratory system.[9] Work should be conducted in a well-ventilated fume hood. For specific handling and disposal protocols, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4-Heptyloxy-benzylamine is a valuable chemical intermediate whose utility is derived from its unique combination of a reactive benzylamine head and a lipophilic heptyloxy tail. The synthetic route via nitrile reduction is a reliable and well-documented pathway, offering a scalable method for its production. Its primary value lies in its role as a foundational building block for creating more complex molecules with tailored biological activities, positioning it as a compound of significant interest for professionals in drug discovery and agrochemical development.

References

  • NextSDS. 4-HEPTYLOXY-BENZYLAMINE — Chemical Substance Information. [Link]

  • PubChemLite. Benzeneethanamine, 4-(heptyloxy)-, hydrochloride (C15H25NO). [Link]

  • PubChem. Benzaldehyde, 4-(heptyloxy)-. [Link]

  • MDPI. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

  • PMC. Crystal structure and Hirshfeld surface analysis of 4-{[(E)-4-(heptyloxy)benzylidene]amino}-N-(naphthalen-2-yl)-1,3-thiazol-2-amine. [Link]

  • PubChem. 4-Benzyloxybenzylamine. [Link]

  • DU Organics. The Role of 4-Methoxy Benzylamine in Cardiac Depressant Applications. [Link]

  • ChemBK. 4-(Heptyloxy)benzolol. [Link]

  • Organic Syntheses. N-Benzyl-1-(trimethylsilyl)methanamine. [Link]

  • Google Patents. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines.
  • NIST. 4-Heptyloxybenzoic acid - NIST WebBook. [Link]

  • Wikipedia. Benzylamine. [Link]

  • PubChem. 4-Hydroxybenzylamine. [Link]

  • Organic Chemistry Portal. Benzylamine synthesis by C-C coupling. [Link]

  • Pellos Group. Benzylamine is an organic compound with the chemical formula. [Link]

  • PubChem. p-Heptoxybenzoic acid. [Link]

  • Patsnap Eureka. Method for preparing 4-(4-methylphenoxy) benzylamine through catalysis of modified nano nickel. [Link]

  • ResearchGate. (A) Selected benzyl amine-containing examples of FDAapproved.... [Link]

Sources

Exploratory

4-(heptyloxy)benzylamine CAS number and material safety data sheet

As a Senior Application Scientist, I approach the evaluation, handling, and synthesis of chemical building blocks not merely as a sequence of laboratory steps, but as a system of chemical logic. 4-(Heptyloxy)benzylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the evaluation, handling, and synthesis of chemical building blocks not merely as a sequence of laboratory steps, but as a system of chemical logic. 4-(Heptyloxy)benzylamine (CAS: 4950-92-9) is a highly versatile, bifunctional intermediate utilized extensively in modern drug discovery.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, material safety causality, self-validating synthetic methodologies, and its strategic role in structure-activity relationship (SAR) design.

Chemical Identity & Physicochemical Properties

To effectively utilize 4-(heptyloxy)benzylamine in synthetic workflows, one must first understand its fundamental parameters. The molecule consists of a polar, nucleophilic primary amine headgroup and a highly lipophilic seven-carbon alkoxy tail[1].

Table 1: Quantitative Physicochemical Summary

PropertyValue / Description
Chemical Name 4-(Heptyloxy)benzylamine
CAS Registry Number 4950-92-9
Molecular Formula C14H23NO
Molecular Weight 221.34 g/mol
Structural Class Alkoxybenzylamine
Physical State (RT) Pale yellow to colorless oil / low-melting solid
Solubility Soluble in DCM, THF, DMF; Insoluble in water

Material Safety Data Sheet (MSDS) & Handling Causality

Handling 4-(heptyloxy)benzylamine requires strict adherence to safety protocols. Standard safety data for related alkoxybenzylamines highlights specific hazards driven by the molecule's structural features[2].

  • Skin Irritation / Corrosion (Skin Corr. 1B / Skin Irrit. 2): The primary amine moiety is inherently basic. Upon contact with dermal moisture, it generates localized alkaline conditions that saponify epidermal lipids and denature proteins, leading to severe irritation or chemical burns[3].

  • Enhanced Dermal Penetration: The causality of its heightened risk compared to simple benzylamine lies in the heptyloxy chain. This lipophilic tail significantly increases the molecule's partition coefficient (logP), allowing it to rapidly permeate the hydrophobic stratum corneum of the skin.

  • Ocular Toxicity (Eye Irrit. 2): Corrosive to ocular tissue; can cause irreversible damage if not immediately flushed.

Required PPE: Nitrile or butyl rubber gloves (double-gloved), safety goggles, and a chemically resistant lab coat. All manipulations must be performed inside a certified fume hood to mitigate inhalation risks (STOT SE 3).

Self-Validating Synthesis Protocol

The preparation of 4-(heptyloxy)benzylamine is typically achieved via a two-step sequence: O-alkylation followed by nitrile reduction. As an expert standard, this protocol is designed to be self-validating, incorporating in-process controls (IPCs) to guarantee experimental integrity[4].

Step 1: O-Alkylation of 4-Hydroxybenzonitrile

Mechanistic Causality: We utilize anhydrous potassium carbonate ( K2​CO3​ ) rather than a stronger base like sodium hydride ( NaH ). K2​CO3​ is perfectly tuned to deprotonate the relatively acidic phenol (pKa ~7.5, lowered by the electron-withdrawing nitrile) without promoting the competitive E2 elimination of 1-bromoheptane. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent; it poorly solvates the phenoxide anion, maximizing its nucleophilicity for the SN​2 displacement[4].

  • Charge a dry round-bottom flask with 4-hydroxybenzonitrile (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) in anhydrous DMF (0.5 M).

  • Stir at room temperature for 15 minutes to allow phenoxide formation.

  • Add 1-bromoheptane (1.1 eq) dropwise. Heat the reaction to 80°C for 4 hours.

  • Self-Validation (IPC): Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The complete disappearance of the UV-active phenol spot (lower Rf​ ) and the appearance of the alkylated product (higher Rf​ ) validates the completion of Step 1.

  • Quench with water, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate to yield 4-(heptyloxy)benzonitrile.

Step 2: Nitrile Reduction to Primary Amine

Mechanistic Causality: Lithium aluminum hydride ( LiAlH4​ ) provides a potent source of nucleophilic hydride ions capable of fully reducing the electrophilic nitrile carbon. Tetrahydrofuran (THF) is chosen as the solvent because it coordinates with the lithium cation, enhancing the reactivity of the aluminohydride complex.

  • Suspend LiAlH4​ (2.0 eq) in anhydrous THF at 0°C under an inert argon atmosphere.

  • Slowly add a solution of 4-(heptyloxy)benzonitrile (1.0 eq) in THF dropwise to manage the exothermic hydride transfer.

  • Reflux the mixture for 3 hours.

  • Carefully quench using the Fieser method ( x mL water, x mL 15% NaOH, 3x mL water) to precipitate aluminum salts.

  • Self-Validation (IPC): Spot the filtrate on a TLC plate. The absence of the UV-active nitrile and the presence of a baseline spot that stains deep purple/blue upon heating with a Ninhydrin dip confirms the successful generation of the primary amine.

G A 4-Hydroxybenzonitrile B O-Alkylation (1-Bromoheptane, K2CO3, DMF) A->B C 4-(Heptyloxy)benzonitrile B->C SN2 Reaction D Nitrile Reduction (LiAlH4, THF) C->D E 4-(Heptyloxy)benzylamine D->E Hydride Transfer

Figure 1: Two-step synthetic workflow for 4-(heptyloxy)benzylamine via O-alkylation and reduction.

Applications in Drug Development & SAR Logic

In medicinal chemistry, 4-(heptyloxy)benzylamine is prized for its bipartite structural logic. It acts as an optimal building block for synthesizing complex inhibitors, specifically targeting phosphodiesterase type-4 (PDE4)[5] and various protein kinases[4].

  • The Pharmacophore Linker: The primary amine serves as a reactive handle for amide coupling or reductive amination, allowing chemists to graft this moiety onto heterocyclic cores (e.g., purines or pyrazoles). Once integrated, the nitrogen often participates in critical hydrogen bonding with the target protein's backbone.

  • The Lipophilic Tail: The heptyl chain is not merely structural; it is a functional driver of potency. By significantly increasing the lipophilicity of the drug candidate, the heptyloxy group is strategically designed to penetrate and occupy deep, hydrophobic allosteric pockets within the target enzyme, thereby increasing binding affinity via van der Waals interactions[4],[5].

SAR Core 4-(Heptyloxy)benzylamine Tail Heptyloxy Chain Core->Tail Head Benzylamine Moiety Core->Head Lipid Hydrophobic Pocket (van der Waals) Tail->Lipid Polar H-Bonding / Salt Bridge (Kinase / PDE4 Target) Head->Polar

Figure 2: SAR logic of 4-(heptyloxy)benzylamine demonstrating dual-binding interactions.

References

  • Title: 4-amino-3-methyl-benzylamine — Chemical Substance Information (Hazards Cross-Reference) Source: NextSDS URL: [Link]

  • Title: WO2017191297A1 - Adenine derivatives as protein kinase inhibitors Source: Google Patents URL
  • Title: WO2008035315A2 - Inhibitors of phosphodiesterase type-iv Source: Google Patents URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 4-Heptyloxy-benzylamine as a Lipophilic Building Block in Drug Discovery

An In-depth Technical Guide Introduction 4-Heptyloxy-benzylamine is a versatile primary amine building block that offers a strategic combination of a reactive functional group and a lipophilic side chain. The primary ami...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide

Introduction

4-Heptyloxy-benzylamine is a versatile primary amine building block that offers a strategic combination of a reactive functional group and a lipophilic side chain. The primary amine serves as a crucial handle for a wide array of chemical transformations, including amide bond formation, reductive amination, and the synthesis of various heterocyclic systems. The C7 alkyl chain, in the form of a heptyloxy group, significantly increases the lipophilicity of resulting molecules. This property is often critical for enhancing membrane permeability, improving oral bioavailability, and accessing hydrophobic binding pockets within biological targets. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 4-heptyloxy-benzylamine in the synthesis of potential therapeutic agents, with a focus on neurodegenerative and infectious diseases.

Physicochemical Properties and Design Rationale

The unique structural features of 4-heptyloxy-benzylamine make it a valuable component in a medicinal chemist's toolkit. The interplay between its reactive amine and the physicochemical contributions of the heptyloxy chain underpins its utility.

PropertyValue / DescriptionSignificance in Drug Design
Molecular Formula C₁₄H₂₃NO-
Molecular Weight 221.34 g/mol Provides a moderate increase in molecular weight, suitable for fragment-based and lead optimization campaigns.
LogP (Predicted) ~4.1The heptyloxy group imparts significant lipophilicity, which can enhance cell membrane permeability and blood-brain barrier penetration.
Functional Group Primary BenzylamineA versatile nucleophile for forming stable covalent bonds (amides, sulfonamides, ureas) and for reductive amination to create secondary amines.
Scaffold 4-Substituted PhenylAllows for precise vectoral orientation of the lipophilic tail away from the reactive amine, enabling systematic exploration of binding pockets.

The design rationale for incorporating this building block often revolves around Structure-Activity Relationship (SAR) studies where increasing lipophilicity in a specific region of a molecule is desired to enhance target engagement or improve pharmacokinetic properties. The seven-carbon chain provides a substantial yet flexible lipophilic tail that can adapt to the contours of hydrophobic pockets in enzymes and receptors.

Strategic Applications in Drug Discovery

The 4-alkoxy-benzylamine scaffold has been successfully employed in the development of inhibitors for several important enzyme classes. Below, we detail its application in two key therapeutic areas.

Neurodegenerative Diseases: Monoamine Oxidase B (MAO-B) Inhibition

Therapeutic Rationale: Monoamine Oxidase B (MAO-B) is a key enzyme in the brain responsible for the degradation of neurotransmitters, particularly dopamine. In neurodegenerative conditions like Parkinson's disease, inhibiting MAO-B can increase dopamine levels, thereby alleviating motor symptoms. Selective MAO-B inhibitors are sought after to avoid the side effects associated with MAO-A inhibition.[1]

Application of the Scaffold: Benzylamine derivatives are known substrates and inhibitors of MAO-B.[1] The 4-heptyloxy-benzylamine scaffold can be used to synthesize potent and selective MAO-B inhibitors. The primary amine can be functionalized, for example, by forming a sulfonamide, a common feature in many enzyme inhibitors. The heptyloxy group can then occupy a hydrophobic region of the enzyme's active site, contributing to binding affinity and selectivity. Structure-activity relationship studies on related benzylamine-sulfonamide derivatives have demonstrated that modulation of the substituents on the benzylamine ring is a key strategy for optimizing inhibitory potency.[1][2]

Signaling Pathway: Dopamine Metabolism by MAO-B

MAO_B_Pathway Dopamine Dopamine MAOB MAO-B (Mitochondrial Outer Membrane) Dopamine->MAOB Oxidative Deamination DOPAL DOPAL MAOB->DOPAL Inhibitor 4-Heptyloxy-benzylamine -derived Inhibitor Inhibitor->MAOB Inhibition

Caption: Role of MAO-B in dopamine degradation and its inhibition.

Infectious Diseases: Targeting Mycobacterium tuberculosis

Therapeutic Rationale: Tuberculosis (TB) remains a major global health threat, with drug-resistant strains posing a significant challenge. The enhanced intracellular survival (Eis) protein from Mycobacterium tuberculosis is an acetyltransferase that can confer resistance to the aminoglycoside antibiotic kanamycin. Inhibiting the Eis enzyme can restore kanamycin susceptibility in resistant strains.[3]

Application of the Scaffold: A recent study identified a series of substituted benzyloxy-benzylamine compounds as potent inhibitors of the Eis acetyltransferase.[3] The general structure consists of a benzylamine core linked to another substituted benzyl group via an ether linkage. 4-Heptyloxy-benzylamine is a prime candidate for synthesizing analogs within this class. The primary amine can be used to couple with various substituted benzyl moieties, while the heptyloxy group can explore hydrophobic interactions within the aminoglycoside binding site of the Eis enzyme. The crystal structures of related inhibitors bound to Eis reveal that the alkoxy-benzylamine portion of the molecule indeed occupies the substrate binding pocket, confirming the strategic value of this scaffold.[3]

Experimental Protocols

The following protocols are provided as a guide for the synthesis and application of 4-heptyloxy-benzylamine. These are based on established methodologies for analogous compounds and should be adapted and optimized as needed.[4][5]

Protocol 1: Synthesis of 4-Heptyloxy-benzylamine

This synthesis is a two-step process starting from 4-hydroxybenzonitrile.

Step 1: Synthesis of 4-Heptyloxy-benzonitrile

  • Reaction Setup: To a solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetone) in a round-bottom flask, add potassium carbonate (K₂CO₃, 1.5 eq).

  • Addition of Alkyl Halide: Add 1-bromoheptane (1.2 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield pure 4-heptyloxy-benzonitrile.

Step 2: Reduction to 4-Heptyloxy-benzylamine

  • Reaction Setup: Dissolve the 4-heptyloxy-benzonitrile (1.0 eq) from the previous step in a solution of 7N ammonia in methanol in a high-pressure hydrogenation vessel.

  • Catalyst Addition: Carefully add Raney Nickel (approx. 10-20% by weight) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at room temperature for 10-20 hours.

  • Work-up: Once the reaction is complete (monitored by TLC or GC-MS), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 4-heptyloxy-benzylamine can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Protocol 2: Representative Application - Synthesis of a Sulfonamide Derivative

This protocol demonstrates the use of 4-heptyloxy-benzylamine to synthesize a potential enzyme inhibitor.

  • Reaction Setup: Dissolve 4-heptyloxy-benzylamine (1.0 eq) and a suitable base such as triethylamine or pyridine (1.5 eq) in a dry, aprotic solvent (e.g., dichloromethane, DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Add a solution of a substituted benzenesulfonyl chloride (1.1 eq) in DCM dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide product can be purified by flash column chromatography or recrystallization.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Etherification cluster_step2 Step 2: Nitrile Reduction cluster_step3 Step 3: Sulfonamide Formation A1 4-Hydroxybenzonitrile A_Reaction K₂CO₃, DMF 60-80 °C A1->A_Reaction A2 1-Bromoheptane A2->A_Reaction A_Product 4-Heptyloxy-benzonitrile A_Reaction->A_Product B_Reaction H₂, Raney Ni NH₃/MeOH A_Product->B_Reaction B_Product 4-Heptyloxy-benzylamine B_Reaction->B_Product C_Reaction Pyridine, DCM 0 °C to RT B_Product->C_Reaction C1 Benzenesulfonyl Chloride C1->C_Reaction C_Product Final Sulfonamide Derivative C_Reaction->C_Product

Caption: General workflow for synthesis and derivatization.

Conclusion

4-Heptyloxy-benzylamine is a highly valuable and strategic building block in modern drug discovery. Its unique combination of a reactive primary amine and a substantial lipophilic tail provides medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. The successful application of analogous 4-alkoxy-benzylamine scaffolds in developing potent inhibitors for diverse targets, including MAO-B and mycobacterial enzymes, underscores the immense potential of this building block in creating next-generation therapeutics. The protocols provided herein offer a solid foundation for the synthesis and derivatization of this versatile intermediate, paving the way for its broader application in research and development.

References

  • NextSDS. (n.d.). 4-HEPTYLOXY-BENZYLAMINE — Chemical Substance Information. Retrieved from [Link]

  • DU Organics. (2024, November 19). The Role of 4-Methoxy Benzylamine in Cardiac Depressant Applications. Retrieved from [Link]

  • Wang, B., Ma, R., Zhao, W., Li, Z., & Li, Y. (2009). Design, Synthesis and Biological Activity of Heterocyclic Compounds Containing 4-(Heptyloxy/octyloxy)phenyl Group. Chinese Journal of Pesticide Science, 11(1), 13-18.
  • da Silva, A. C. S., et al. (2021). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 26(15), 4485.
  • Aday, B., et al. (2021). Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1736-1748.
  • Pang, A. H., et al. (2022). Discovery of substituted benzyloxy-benzylamine inhibitors of acetyltransferase Eis and their anti-mycobacterial activity. European Journal of Medicinal Chemistry, 238, 114468.
  • Fushimi, N., et al. (2012). Structure-activity relationship studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives as potent and selective sodium glucose co-transporter 1 (SGLT1) inhibitors with therapeutic activity on postprandial hyperglycemia. Bioorganic & Medicinal Chemistry, 20(22), 6598-6612.
  • National Center for Biotechnology Information. (n.d.). 4-Benzyloxybenzylamine. PubChem Compound Database. Retrieved from [Link]

  • Yamamura, S., et al. (1976). Studies on the structure activity relationship of adrenergic beta-mimetic benzylamine derivatives. II. 1-Alkylamino-2-phenyl-1,2,3,4-tetrahydronaphthalenes. Chemical & Pharmaceutical Bulletin, 24(12), 3222-3225.
  • Li, Q., et al. (2018). Design, Synthesis and Biological Activity of 4-(4-benzyloxy)phenoxypiperidines as Selective and Reversible LSD1 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2548-2552.
  • Mitsubishi Chemical Corp. (1996). Process for producing 4-(4-alkylphenoxy) benzylamines. JPH08291116A.
  • Khan, I., et al. (2013). Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. RSC Advances, 3(14), 4515-4523.
  • Jadhav, S. B., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(3), 963-975.

Sources

Application

Application Note: Advanced Peptide Lipidation Using 4-Heptyloxy-benzylamine in Solid-Phase Peptide Synthesis (SPPS)

Strategic Rationale & Introduction The clinical translation of peptide therapeutics is frequently hindered by poor pharmacokinetic (PK) profiles, rapid renal clearance, and limited membrane permeability. To overcome thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Introduction

The clinical translation of peptide therapeutics is frequently hindered by poor pharmacokinetic (PK) profiles, rapid renal clearance, and limited membrane permeability. To overcome these barriers, peptide lipidation has emerged as a premier structural modification strategy. While standard lipidation typically involves conjugating fatty acids (e.g., palmitic or myristic acid) to lysine side chains, the use of 4-heptyloxy-benzylamine (4-HOBzA) offers a highly specialized, bifunctional alternative.

As a primary amine tethered to a lipophilic heptyloxybenzyl tail, 4-HOBzA can be utilized either as a nucleophile to generate highly lipophilic C-terminal amides or as a coupling partner for on-resin side-chain derivatization. Historically, heptyloxybenzyl derivatives have been critical in the [1] to dramatically enhance antimicrobial efficacy and membrane anchoring. In modern SPPS, integrating 4-HOBzA provides dual benefits: it imparts proteolytic resistance at the site of conjugation and serves as a hydrophobic anchor to extend serum half-life via albumin binding, as detailed in established[2].

Physicochemical Profile

Understanding the physical properties of 4-HOBzA is critical for optimizing solvation and coupling kinetics during SPPS.

Table 1: Physicochemical Properties of 4-Heptyloxy-benzylamine

ParameterSpecificationSPPS Implication
Chemical Name 4-Heptyloxy-benzylamineBifunctional: Primary amine + lipophilic tail.
CAS Number 4950-92-9Industry-standard identifier for procurement.
Molecular Formula C₁₄H₂₃NOHigh carbon-to-heteroatom ratio drives lipophilicity.
Molecular Weight 221.34 g/mol Requires careful mass-shift tracking during QC.
Solubility DMF, NMP, DCM, THFHighly compatible with standard SPPS solvent systems.
Primary SPPS Utility C-terminal amidation, side-chain lipidationActs as a potent nucleophile for resin cleavage or amide coupling.

Mechanism of Action: Pharmacokinetic Enhancement

The conjugation of 4-HOBzA to a peptide fundamentally alters its biodistribution. The heptyloxy tail facilitates reversible binding to human serum albumin (HSA), effectively shielding the peptide from rapid renal filtration. Concurrently, the lipophilic benzyl core promotes transient insertion into cellular phospholipid bilayers, enhancing local concentration and potential endosomal uptake.

Mechanism P1 Peptide-4-HOBzA P2 Serum Albumin Binding P1->P2 Hydrophobic Interaction P4 Membrane Insertion P1->P4 Lipid Anchor P3 Reduced Renal Clearance P2->P3 Extended t1/2 P5 Intracellular Uptake P4->P5 Endocytosis

Pharmacokinetic and cellular uptake mechanisms of 4-heptyloxybenzylamine-modified peptides.

Experimental Protocols

Protocol A: Synthesis of C-Terminal 4-Heptyloxybenzylamides via Safety-Catch Resin

Causality & Rationale: Standard Rink Amide resins exclusively yield primary amides upon cleavage. To generate a secondary amide featuring the bulky 4-heptyloxybenzyl group at the C-terminus, the peptide must be assembled on an [3]. This resin remains completely stable during iterative Fmoc SPPS but becomes highly susceptible to nucleophilic displacement by 4-HOBzA once activated via cyanomethylation.

Workflow N1 Sulfonamide Resin N2 Fmoc SPPS Elongation N1->N2 N3 Activation (ICH2CN) N2->N3 N4 Cleavage with 4-HOBzA N3->N4 N5 Deprotection (TFA) N4->N5 N6 Lipidated C-Amide N5->N6

Solid-phase workflow for generating C-terminal 4-heptyloxybenzylamides via safety-catch resins.

Step-by-Step Methodology:

  • Resin Loading & Elongation: Load the first amino acid onto 4-sulfamylbutyryl AM resin using PyBOP/DIPEA at -20 °C to prevent racemization. Perform standard Fmoc/tBu elongation. Ensure the final N-terminal amino acid is Boc-protected (e.g., Boc-AA-OH) to prevent polymerization during cleavage.

  • Safety-Catch Activation: Swell the resin in NMP. Add iodoacetonitrile (ICH₂CN, 20 eq) and DIPEA (10 eq). Agitate for 24 hours at room temperature, shielded from light. Wash extensively with NMP, DCM, and THF.

  • Nucleophilic Cleavage: Suspend the activated resin in THF. Add 4-heptyloxy-benzylamine (5 eq). Heat gently to 50 °C and agitate for 24 hours. The 4-HOBzA acts as a nucleophile, displacing the peptide from the sulfonamide linker.

  • Filtration & Global Deprotection: Collect the filtrate (containing the protected peptide-4-HOBzA conjugate). Evaporate the THF, then treat the residue with a standard cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) for 2 hours to remove side-chain protecting groups.

  • Precipitation: Precipitate the final lipidated peptide in cold diethyl ether and isolate via centrifugation.

Self-Validating QC Checkpoints:

  • Post-Elongation: Perform a micro-cleavage of 5 mg of resin using TFA. Analyze via LC-MS to confirm the correct mass of the free-acid peptide before committing to the activation step.

  • Post-Cleavage: Analyze the crude ether precipitate via LC-MS. A successful displacement will show a mass shift of +203.3 Da relative to the free-acid peptide intermediate.

Protocol B: On-Resin Side-Chain Lipidation (Asp/Glu)

Causality & Rationale: When the C-terminus must remain unmodified for biological activity (e.g., target receptor recognition), lipidation is shifted to an internal side chain. By incorporating an orthogonally protected amino acid like Fmoc-Glu(OAllyl)-OH, the allyl group can be selectively removed on-resin. 4-HOBzA is then coupled to the exposed carboxylate. PyBOP is selected as the coupling reagent over HATU to minimize the risk of cyclization or epimerization of the activated side chain, while DIPEA ensures a non-nucleophilic basic environment.

Step-by-Step Methodology:

  • Peptide Assembly: Synthesize the peptide on a standard Rink Amide or Wang resin. Incorporate Fmoc-Glu(OAllyl)-OH at the desired site of lipidation. Terminate the sequence with a Boc-protected amino acid.

  • Orthogonal Allyl Deprotection: Swell the resin in anhydrous DCM. Under an inert atmosphere (N₂ or Ar), add a solution of Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.1 eq) and phenylsilane (10 eq) in DCM. Agitate for 30 minutes. Repeat this step once to ensure complete deprotection. Wash thoroughly with DCM, followed by 0.5% sodium diethyldithiocarbamate in DMF to remove residual palladium.

  • Amide Coupling with 4-HOBzA: Suspend the resin in DMF. Add 4-heptyloxy-benzylamine (3 eq), PyBOP (3 eq), and DIPEA (6 eq). Agitate for 2 hours at room temperature.

  • Global Cleavage: Wash the resin with DMF and DCM, dry under vacuum, and cleave the peptide using TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours. Precipitate in cold ether.

Self-Validating QC Checkpoints:

  • Post-Allyl Removal: Perform a micro-cleavage. LC-MS must confirm the loss of the allyl group (-40.06 Da ). If the allyl mass persists, repeat the palladium treatment.

  • Post-Coupling: Perform a second micro-cleavage. LC-MS must confirm the addition of the 4-heptyloxybenzylamine moiety (+203.3 Da ).

Diagnostic Mass Shifts for Quality Control

To ensure the integrity of the self-validating protocols, utilize the following diagnostic mass shifts during LC-MS analysis of micro-cleavage aliquots.

Table 2: Self-Validating Mass Shift Diagnostics

Workflow StageAnalytical TargetExpected Mass Shift (Δ Da)Diagnostic Purpose
Allyl Deprotection Peptide intermediate-40.06 DaConfirms complete removal of the allyl ester protecting group.
4-HOBzA Coupling Lipidated peptide+203.34 DaValidates successful side-chain amide bond formation.
Safety-Catch Cleavage Final cleaved peptide+203.34 Da (vs free acid)Confirms successful nucleophilic displacement from the resin.

References

  • Cooper, R. D. G., Snyder, N. J., & Zweifel, M. J. (1999). Reductive alkylation of glycopeptide antibiotics (US Patent 5,998,581A). U.S.
  • Zhang, L., & Bulaj, G. (2012). Converting Peptides into Drug Leads by Lipidation. Current Medicinal Chemistry, 19(11), 1602-1618.[Link]

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322-2330.[Link]

Method

Application Notes & Protocols: The Alkoxybenzylamine Scaffold as a Versatile Platform for Novel Surfactant Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals Introduction: A New Horizon for Designer Surfactants The global surfactant market is a multi-billion dollar industry, driven by the constant need...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: A New Horizon for Designer Surfactants

The global surfactant market is a multi-billion dollar industry, driven by the constant need for performance, specialization, and sustainability.[1] While established workhorses like alkylbenzene sulfonates and alcohol ethoxylates dominate the landscape, significant research is focused on developing novel amphiphiles with tailored properties for specialized applications, from pharmaceutical formulations to advanced material science.[1][2]

This document introduces the alkoxybenzylamine scaffold as a versatile and largely unexplored platform for the synthesis of "designer" surfactants. The unique molecular architecture—combining a tunable alkoxy chain, a rigid benzyl group, and a highly reactive amine head—offers a powerful toolkit for creating a diverse range of cationic, non-ionic, anionic, and amphoteric surfactants. The presence of the aromatic ring provides a structural feature not common in many commodity surfactants, potentially offering unique interfacial properties and interaction capabilities, for instance, with aromatic drug molecules.

We will explore the rationale behind using this scaffold, provide detailed synthetic protocols for its conversion into various surfactant classes, and outline methods for their subsequent characterization. This guide is intended to serve as a foundational resource for researchers looking to innovate in the field of surfactant chemistry.

The Alkoxybenzylamine Scaffold: A Tunable Amphiphilic Platform

The power of the alkoxybenzylamine scaffold lies in its modularity. Each component of the molecule can be independently modified to fine-tune the final properties of the surfactant, most notably its Hydrophile-Lipophile Balance (HLB), which dictates its behavior in oil-water systems.[3]

  • The Alkoxy Chain (R-O-): This is the primary hydrophobic tail. Its length and degree of branching can be precisely controlled during the synthesis of the initial alkoxybenzylamine precursor. A longer alkyl chain (e.g., C12-C18) increases hydrophobicity, favoring the formation of water-in-oil emulsions, while a shorter chain (e.g., C8-C10) yields a more hydrophilic character.

  • The Benzyl Group: This aromatic ring contributes to the molecule's hydrophobicity and introduces a rigid, planar segment. This rigidity can influence packing at interfaces and may promote unique self-assembly behaviors. Furthermore, it can engage in π-π stacking interactions, a feature of interest for drug delivery systems or the stabilization of specific colloids.

  • The Amine Group (-NH₂ or -NHR'): This is the hydrophilic "handle" and the primary site for chemical modification. As a nucleophilic center, it can be readily converted into a wide array of functional head groups, defining the ultimate class and charge of the surfactant.

G cluster_scaffold Alkoxybenzylamine Scaffold cluster_hydrophobic Hydrophobic Tail cluster_hydrophilic Reactive Head cluster_properties Tunable Properties Scaffold Alkoxybenzylamine Alkoxy Alkoxy Chain (R-O-) Alkoxy->Scaffold HLB HLB Alkoxy->HLB Benzyl Benzyl Group Benzyl->Scaffold Packing Interfacial Packing Benzyl->Packing Amine Amine Group (-NH₂) Amine->Scaffold Charge Charge Amine->Charge Solubility Solubility Charge->Solubility

Caption: The modular structure of the alkoxybenzylamine scaffold.

Synthetic Pathways to Novel Surfactants

The primary amine of the alkoxybenzylamine is the synthetic gateway to all major surfactant classes. The following section provides generalized protocols for these transformations. For these examples, we will consider a hypothetical precursor: 4-(dodecyloxy)benzylamine .

G cluster_products Surfactant Classes Start 4-(Dodecyloxy)benzylamine (Precursor) Cationic Cationic (Quaternary Salt) Start->Cationic Quaternization (e.g., CH₃I) Nonionic Non-ionic (Ethoxylate) Start->Nonionic Ethoxylation (Ethylene Oxide, Base) Anionic Anionic (Carboxylate) Start->Anionic Carboxymethylation (Sodium Chloroacetate) Amphoteric Amphoteric (Betaine) Anionic->Amphoteric Quaternization (Further reaction)

Caption: Synthetic routes from an alkoxybenzylamine precursor.

Cationic Surfactants: Quaternary Ammonium Salts

Cationic surfactants, characterized by a positively charged head group, are widely used for their antimicrobial properties, as corrosion inhibitors, and in fabric softeners.[3][4][5] The synthesis from an alkoxybenzylamine is a straightforward quaternization reaction.

Causality: The reaction involves the nucleophilic attack of the amine's lone pair of electrons on an alkyl halide (e.g., methyl iodide or benzyl bromide). This forms a quaternary ammonium salt, a permanent cation. Using an excess of the alkylating agent and a base to scavenge the resulting acid (H-X) ensures the reaction goes to completion.

Protocol: Synthesis of N,N,N-trimethyl-1-(4-(dodecyloxy)phenyl)methanaminium iodide

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-(dodecyloxy)benzylamine (1.0 eq) in 100 mL of methanol.

  • Addition of Base: Add potassium carbonate (K₂CO₃, 3.0 eq) to the solution. This will neutralize the hydriodic acid formed during the reaction.

  • Alkylation: Add methyl iodide (CH₃I, 3.3 eq) dropwise to the stirring solution at room temperature. A slight exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the potassium carbonate and potassium iodide salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/ether) to yield the pure quaternary ammonium salt.[6]

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Non-ionic Surfactants: Amine Ethoxylates

Non-ionic surfactants do not carry a net electrical charge and are valued for their excellent detergency, emulsifying properties, and low skin irritation, making them suitable for a wide range of applications including detergents and personal care products.[7][8][9] The synthesis involves the ring-opening polymerization of ethylene oxide initiated by the amine.

Causality: This reaction is typically base-catalyzed. The amine first reacts with ethylene oxide to form a hydroxyethyl group. This process can continue, adding more ethylene oxide units to create a polyoxyethylene chain. The length of this chain (the degree of ethoxylation) is a critical parameter that determines the surfactant's HLB and can be controlled by the stoichiometry of the reactants.[10]

Protocol: Synthesis of Polyethoxylated 4-(dodecyloxy)benzylamine

  • Reactor Setup: To a high-pressure stainless-steel reactor, add 4-(dodecyloxy)benzylamine (1.0 eq) and a catalytic amount of potassium hydroxide (KOH, ~0.1 eq).

  • Inerting: Seal the reactor and purge thoroughly with dry nitrogen to remove all air and moisture, which can interfere with the reaction.

  • Heating: Heat the mixture to 120-150°C under a nitrogen atmosphere.

  • Ethoxylation: Introduce a pre-calculated amount of liquid ethylene oxide (e.g., 5.0 eq for an average of 5 EO units) into the reactor. The pressure in the reactor will increase.

  • Reaction: Maintain the reaction at temperature with vigorous stirring. The reaction is complete when the pressure inside the reactor returns to its initial level, indicating the consumption of ethylene oxide.

  • Cooling & Neutralization: Cool the reactor to below 50°C. Neutralize the catalyst by adding a stoichiometric amount of a weak acid like acetic acid.

  • Purification: The resulting product, a mixture of ethoxymers, is often used directly without further purification.

Amphoteric Surfactants: Betaines

Amphoteric (or zwitterionic) surfactants possess both a positive and a negative charge in the same molecule, with their net charge being pH-dependent. They are highly valued in personal care and cosmetic products for their extreme mildness, good foaming properties, and ability to reduce the irritation potential of anionic surfactants.[11][12][13] A common route to creating a betaine involves a two-step process: first, creating a tertiary amine, and then reacting it with a carboxylate-containing agent.

Causality: The synthesis starts with the formation of a tertiary amine intermediate via reductive amination or alkylation. This tertiary amine then acts as a nucleophile, attacking sodium chloroacetate. The chlorine atom is displaced, forming a new C-N bond and introducing a carboxymethyl group. The final product has a permanent positive charge on the quaternary nitrogen and a negative charge on the carboxylate group, making it a betaine.[14]

Protocol: Synthesis of 2-((4-(dodecyloxy)benzyl)(methyl)amino)acetate Betaine

  • Step 1: Synthesis of N-methyl-4-(dodecyloxy)benzylamine (Intermediate)

    • In a flask, dissolve 4-(dodecyloxy)benzylamine (1.0 eq) in methanol. Add formaldehyde (1.1 eq, 37% aqueous solution).

    • Stir for 1 hour, then cool in an ice bath. Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise.

    • Stir at room temperature for 4 hours.

    • Quench with water, extract with ethyl acetate, dry the organic layer, and concentrate to obtain the secondary amine intermediate.

  • Step 2: Betaine Formation

    • Dissolve the N-methyl-4-(dodecyloxy)benzylamine intermediate (1.0 eq) in a mixture of isopropanol and water (e.g., 80:20).

    • Add sodium chloroacetate (1.1 eq).

    • Heat the mixture to reflux (80-90°C) for 8-12 hours. Maintain the pH between 8 and 10 by the periodic addition of a sodium hydroxide solution (e.g., 2 M).[14]

    • Monitor the reaction for the disappearance of the starting amine.

  • Purification: Cool the reaction mixture. The product, along with sodium chloride, can be isolated by evaporation of the solvent. The product is often used as an aqueous solution after adjusting the pH to neutral.

Protocols for Surfactant Characterization

Synthesizing a novel surfactant is only the first step. Rigorous characterization is essential to understand its properties and potential applications.

G cluster_struct Structural Verification cluster_physchem Physicochemical Analysis Crude Crude Synthesized Surfactant Purified Purified Surfactant Crude->Purified Purification NMR NMR (¹H, ¹³C) Purified->NMR FTIR FTIR Purified->FTIR MS Mass Spec. Purified->MS CMC CMC Determination (Surface Tensiometry) Purified->CMC Foam Foam Analysis (Ross-Miles) Purified->Foam Emulsion Emulsification Test Purified->Emulsion Data Property Data Sheet NMR->Data FTIR->Data MS->Data CMC->Data Foam->Data Emulsion->Data

Caption: Workflow for the characterization of novel surfactants.

Protocol: Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which surfactant molecules begin to aggregate into micelles. It is a fundamental parameter indicating surfactant efficiency.

  • Solution Preparation: Prepare a stock solution of the purified surfactant in deionized water at a concentration well above the expected CMC (e.g., 10⁻² M).

  • Serial Dilutions: Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., 10⁻² M to 10⁻⁶ M).

  • Measurement: Use a surface tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution, starting from the most dilute.

  • Data Plotting: Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

  • CMC Determination: The plot will show two distinct linear regions. The point where these two lines intersect is the CMC. The surface tension at the CMC (γ_CMC) is also a key parameter.[15]

Protocol: Foam Stability Test (Ross-Miles Method)

This test measures the initial foam height and its stability over time, which is crucial for applications like detergents and shampoos.

  • Apparatus Setup: Use a standard Ross-Miles foam apparatus, which consists of a jacketed glass column and a reservoir.

  • Solution Preparation: Prepare a 200 mL solution of the surfactant at a standard concentration (e.g., 0.5% w/v) in water of a specified hardness.

  • Test Execution:

    • Add the 200 mL of solution to the reservoir and allow it to fall through the orifice into the main column, generating foam.

    • Immediately record the initial foam height in millimeters.

    • Record the foam height again after a set time, typically 5 minutes.

  • Analysis: The initial height indicates foamability, while the percentage decrease in height over time indicates foam stability.

Summary of Properties and Potential Applications

The choice of synthetic pathway for modifying the alkoxybenzylamine scaffold directly dictates the final properties and applications of the resulting surfactant.

Surfactant ClassCharge at pH 7Expected CMCKey PropertiesPotential Applications
Cationic PositiveLowAntimicrobial, fabric conditioning, anti-static, corrosion inhibitionDisinfectants, hair conditioners, industrial process aids, oilfield chemicals.[5][16]
Non-ionic NeutralVery LowExcellent detergency, good emulsification, low irritation, stable in hard waterLaundry detergents, dishwashing liquids, paints, agrochemical formulations.[7][8][17]
Anionic NegativeMediumHigh foaming, strong cleaning powerShampoos, body washes, industrial cleaners, emulsion polymerization.[18][19]
Amphoteric ZwitterionicMedium-HighExtremely mild, foam boosting, compatible with all surfactant typesBaby shampoos, facial cleansers, personal care products, contact lens solutions.[11][13]

Future Outlook

The alkoxybenzylamine platform represents a promising avenue for the development of next-generation surfactants. The inherent tunability of both the hydrophobic tail and the hydrophilic head allows for the creation of molecules with precisely engineered properties. Future research could focus on:

  • Biodegradability: Investigating the environmental fate of these novel structures.

  • Drug Delivery: Leveraging the benzyl group for π-π stacking interactions to encapsulate and deliver aromatic drug molecules.

  • Smart Surfactants: Designing alkoxybenzylamine derivatives that respond to external stimuli like pH, temperature, or light.

By providing this foundational guide, we hope to inspire further exploration into this versatile chemical scaffold, ultimately leading to the development of new and innovative surfactant technologies.

References

  • Studer, A., Amrein, S., & Nesvadba, P. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. CHIMIA, 60(12), 832-840. [Link]

  • Bunger, A. G., et al. (2000). Surfactant compositions containing alkoxylated amines.
  • Various Authors. (2014). Characterization of surfactants. ResearchGate. [Link]

  • Nesvadba, P. (2006). N-Alkoxyamines: Synthesis, Properties, and Applications in Polymer Chemistry, Organic Synthesis, and Materials Science. ResearchGate. [Link]

  • Dogutan, M., et al. (2024). Synthesis, Spectroscopic Properties, and Metalation of 3-Alkoxybenziporphyrins. MDPI. [Link]

  • Pallas, N. R., & Smet, Y. D. (2020). Alkyl polyglycerylamine based surfactants for agricultural use.
  • Bunger, A. G., et al. (2003). Surfactant compositions containing alkoxylated amines.
  • Fendler, E. J., & Fendler, J. H. (1992). Pharmaceutical compositions containing cationic surfactants.
  • Tirmizi, S. A., et al. (2015). Surfactant composition.
  • TER Chemicals. (n.d.). Nonionic Surfactants. TER Chemicals. [Link]

  • Bernhardt, R. J., et al. (2022). Preparation of cationic surfactants.
  • Cele, Z. E., et al. (2021). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. [Link]

  • PCC Group. (2025). Non-ionic surfactants. PCC Group. [Link]

  • Fizesan, I., et al. (2013). Basic surface-active properties in the homologous series of β-alkyl (C12H25/C18H37) polyethyleneoxy (n = 0-20) propionamides. ResearchGate. [Link]

  • Ben-Ettridge, K., et al. (2019). Structure and Applications of Surfactants. ResearchGate. [Link]

  • Nacher, A., et al. (1981). The inhibitory effect of some amphoteric surfactants on the irritation potential of alkylsulphates. International Journal of Cosmetic Science, 3(2), 57-68. [Link]

  • Stine, K. J., et al. (2013). Synthesis, surface properties, and biocompatibility of 1,2,3-triazole-containing alkyl β-D-xylopyranoside surfactants. Carbohydrate Research, 379, 49-57. [Link]

  • Hudson, Z. M., & Wang, S. (2009). Synthesis and Properties of 2-(Dimesitylboryl)benzylideneamines. Zeitschrift für Naturforschung B, 64(9), 1047-1052. [Link]

  • Berglund, K. A., et al. (2000). Cationic sugar surfactants from ethoxylated ammonium compounds and reducing saccharides.
  • van der Mee, M., et al. (2023). Synthesis and Performance of Bio-Based Amphoteric Surfactants. Radboud Repository. [Link]

  • Belman, Z., et al. (2009). Reaction of Alkylamine Surfactants with Carbon Dioxide: Relevance to Nanocrystal Synthesis. ResearchGate. [Link]

  • Karsa, D. R. (Ed.). (2000). Industrial Applications of Surfactants IV. Royal Society of Chemistry. [Link]

  • Various Authors. (2021). Preparation method of surfactant composition.
  • Banerjee, A., et al. (2020). Effects of Benzyl-Functionalized Cationic Surfactants on the Inhibition of the Hydrogen Evolution Reaction in CO2 Reduction Systems. ResearchGate. [Link]

  • Kim, J., et al. (2014). Synthesis of dialkylamidoamine oxide surfactant and characterization of its dual function of detergency and softness. ResearchGate. [Link]

  • Stine, K. J., et al. (2013). Synthesis, Surface Properties and Biocompatibility of 1,2,3-Triazole-containing Alkyl β-D-xylopyranoside Surfactants. ResearchGate. [Link]

  • Palacios-Santander, J. M., et al. (2007). Determination of Cationic Surfactants in Pharmaceuticals Based on Competitive Aggregation in Ternary Amphiphile Mixtures. ResearchGate. [Link]

  • Various Authors. (n.d.). Industrial Surfactant Syntheses. ResearchGate. [Link]

  • Shaban, S. M., et al. (2016). Evaluation of some cationic surfactants based on dimethylaminopropylamine as corrosion inhibitors. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reactivity of 4-heptyloxy-benzylamine in cross-coupling

Technical Support Center: Cross-Coupling Reactions Introduction Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for researchers encountering low reactivity with 4-hepty...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Cross-Coupling Reactions

Introduction

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting for researchers encountering low reactivity with 4-heptyloxy-benzylamine in palladium-catalyzed cross-coupling reactions. As a substrate, 4-heptyloxy-benzylamine presents a specific challenge: the presence of the electron-donating 4-heptyloxy group. This substituent increases the electron density on the aromatic ring, which can significantly impact key steps in the catalytic cycle, particularly oxidative addition. This document provides a structured, question-and-answer-based approach to diagnose and resolve common issues, moving from first-line checks to advanced optimization strategies.

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Q1: My cross-coupling reaction with a 4-heptyloxy-benzylamine derivative has stalled with very low conversion. What are the most common initial culprits?

A1: Before delving into complex optimization, always verify the fundamentals. Low conversion is frequently traced back to one of three areas:

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents are anhydrous and properly degassed. Oxygen is a notorious inhibitor of Pd(0) catalysts, oxidizing them to an inactive state and promoting side reactions like the homocoupling of boronic acids.[1] Phosphine ligands are also susceptible to oxidation.[1]

  • Insufficient Degassing: The presence of dissolved oxygen is highly detrimental. Ensure your degassing procedure (e.g., three cycles of freeze-pump-thaw or sparging with an inert gas like argon or nitrogen for at least 30 minutes) is rigorously performed.[1]

  • Reaction Temperature: Many cross-coupling reactions require thermal energy to proceed at an appreciable rate. If you are running the reaction at room temperature, a sluggish reaction may benefit from cautiously increasing the temperature (e.g., to 80-110 °C). However, be aware that excessive heat can accelerate catalyst decomposition.[1]

Q2: Why is 4-heptyloxy-benzylamine considered a "challenging" substrate?

A2: The primary challenge stems from its electronic properties. The heptyloxy group at the para-position is a strong electron-donating group (EDG) via resonance.

  • In Suzuki-Miyaura Couplings (where the benzylamine is the halide/triflate): The EDG enriches the aromatic ring with electron density. This makes the crucial first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, electronically disfavored and therefore slower.[2][3] Electron-poor aryl halides are generally more reactive.[3][4]

  • In Buchwald-Hartwig Aminations (where the benzylamine is the nucleophile): While the amine itself is the nucleophile, the electron-rich nature of the aromatic ring can influence side reactions. More importantly, the primary amine can act as a directing group for ortho C-H activation, potentially leading to undesired ortho-arylated byproducts, especially under certain Pd(II)-catalyzed conditions.[4][5][6][7]

Q3: I am observing a significant amount of biaryl homocoupling from my boronic acid partner. What causes this and how can I minimize it?

A3: Homocoupling is a common side reaction in Suzuki-Miyaura couplings, primarily caused by the presence of oxygen.[1] Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1] Another cause can be the process of reducing a Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) state in situ. This reduction can sometimes consume the boronic acid, leading to homocoupling.[1]

Troubleshooting Steps:

  • Improve Degassing: This is the most critical step. Ensure your solvent and reaction headspace are rigorously purged of oxygen.

  • Use a Pd(0) Source: Starting directly with a Pd(0) precatalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, can mitigate homocoupling that occurs during the in situ reduction of Pd(II) sources.[1]

In-Depth Troubleshooting Guide

This section provides a logical workflow for addressing persistent low reactivity issues, tailored to the specific cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield / Stalled Reaction with 4-Heptyloxy-benzylamine Check_Basics Step 1: Verify Fundamentals - Reagent/Solvent Purity? - Degassing Thorough? - Temperature Adequate? Start->Check_Basics Problem_Persists Problem Persists? Check_Basics->Problem_Persists Optimize_Catalyst Step 2: Optimize Catalyst System - Switch to bulky, electron-rich ligands (e.g., Buchwald ligands: XPhos, SPhos) - Increase catalyst loading (e.g., 1-5 mol%) Problem_Persists->Optimize_Catalyst Yes Success Reaction Optimized Problem_Persists->Success No Optimize_Base Step 3: Screen Bases & Solvents - Suzuki: K3PO4, Cs2CO3 - Buchwald: NaOtBu, LHMDS - Test different solvents (Toluene, Dioxane, THF) Optimize_Catalyst->Optimize_Base Analyze_Byproducts Step 4: Analyze Byproducts - Identify side-reactions (Homocoupling, Dehalogenation, C-H activation) Optimize_Base->Analyze_Byproducts Consult_Literature Step 5: Consult Literature - Find precedents for similar electron-rich substrates Analyze_Byproducts->Consult_Literature Consult_Literature->Optimize_Catalyst

Caption: A logical workflow for troubleshooting a sluggish cross-coupling reaction.

Case Study 1: Suzuki-Miyaura Coupling

(Scenario: Coupling of 4-heptyloxy-benzyl-bromide with an arylboronic acid)

Problem: Low yield due to slow oxidative addition.

As established, the electron-rich nature of the 4-heptyloxy-benzyl system impedes oxidative addition. Standard catalyst systems like Pd(PPh₃)₄ are often insufficient.

Solution Pathway:

  • Ligand Selection is Critical: The key to success with electron-rich aryl halides is to use a ligand that enhances the electron density and steric bulk at the palladium center. This promotes the oxidative addition step.[2]

    • Recommendation: Switch from simple phosphines (like PPh₃) to modern dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are designed specifically for challenging substrates.[1][2]

Ligand ClassExamplesRationale
Standard PPh₃, P(o-tol)₃Often ineffective for electron-rich bromides/chlorides.
Bulky, Electron-Rich tBu₃PIncreases rate of oxidative addition but can be sensitive.
Dialkylbiaryl Phosphines SPhos, XPhos, RuPhosState-of-the-art for challenging couplings. Excellent for electron-rich systems.[2]
  • Base and Solvent Optimization: The base plays a crucial role in the transmetalation step. Its choice is often interdependent with the solvent.

    • Bases: Potassium phosphate (K₃PO₄) is often effective, but for anhydrous couplings, it may require a small amount of water to function optimally.[2] Cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are also common choices.

    • Solvents: Anhydrous and degassed Toluene, 1,4-Dioxane, or THF are standard. The solubility of your specific substrates should guide the choice.[8]

Case Study 2: Buchwald-Hartwig Amination

(Scenario: Coupling of 4-heptyloxy-benzylamine with an aryl bromide)

Problem: Low yield, potential for side reactions.

In this case, the benzylamine is the nucleophile. The primary challenges are ensuring the catalytic cycle turns over efficiently and avoiding unwanted side reactions.

Solution Pathway:

  • Modern Catalyst Systems: The development of Buchwald-Hartwig amination has seen several "generations" of catalysts. For a primary amine like this, sterically hindered ligands are essential to promote the final reductive elimination step and prevent side reactions.[9]

    • Recommendation: Use a well-defined palladium precatalyst complexed with a bulky biaryl phosphine ligand (e.g., XPhos Pd G3, RuPhos Pd G3). These are often more reliable than generating the catalyst in situ.[10]

  • Base Selection: This reaction requires a strong, non-nucleophilic base to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.

    • Common Bases: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium tert-butoxide (KOtBu) are the standard choices.[11] Weaker bases like carbonates are generally not effective.

  • Monitor for Side Reactions:

    • Over-arylation: Primary amines can sometimes undergo a second arylation. Using a ligand with sufficient steric bulk helps to prevent this.[12]

    • Hydrodehalogenation: The aryl halide starting material is reduced to an arene. This can become problematic with very active catalysts and electron-rich halides.[13]

    • ortho-Arylation: While less common in standard Buchwald-Hartwig conditions, direct C-H activation at the position ortho to the CH₂NH₂ group is a known reactivity pattern for benzylamines under other palladium-catalyzed conditions.[4][5] If you observe an isomer of your product, this pathway should be considered.

Mechanistic Considerations: Why the Reaction Fails

Understanding the catalytic cycle is key to rational troubleshooting. Most palladium-catalyzed cross-couplings follow a similar pathway.

Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) SLOW STEP for electron-rich Ar-X Catalyst_Regen Catalyst Regeneration TM_Complex L-Pd(II)(Ar)(Nu) OA_Complex->TM_Complex Transmetalation / Amine Coordination TM_Complex->Pd0 Reductive Elimination Product Ar-Nu TM_Complex->Product

Caption: Simplified Pd-catalyzed cross-coupling cycle, highlighting the slow oxidative addition step.

The electron-donating 4-heptyloxy group makes the Ar-X bond (where Ar is the benzylamine moiety) less electrophilic. This disfavors the initial Oxidative Addition step, where the palladium(0) catalyst inserts into the Ar-X bond.[3] This is often the rate-limiting step and the primary reason for the low reactivity of this substrate class. The solutions—using more electron-rich ligands—are designed to make the Pd(0) center a better nucleophile, thereby accelerating this crucial step.

Experimental Protocols

General Protocol for a Small-Scale Screening Reaction (e.g., Suzuki Coupling)

This protocol outlines a robust setup for testing reaction conditions under an inert atmosphere.

Materials:

  • 4-heptyloxy-benzyl halide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, to make a 0.1 M solution)

  • Schlenk flask or sealed reaction vial with a magnetic stir bar

Procedure:

  • Vessel Preparation: Add the 4-heptyloxy-benzyl halide, arylboronic acid, and base to the reaction vessel.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precatalyst and the phosphine ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated oil bath and stir vigorously for the intended reaction time (e.g., 12-24 hours).

  • Monitoring: Take aliquots periodically (via syringe) to monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of Celite® to remove palladium residues. Proceed with standard aqueous workup and purification.

References

  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, A. J., et al. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society, 138(24), 7796-7800. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]

  • Daugulis, O., et al. (2006). Direct Palladium-Catalyzed Ortho-Arylation of Benzylamines. Organic Letters, 8(23), 5421-5423. Retrieved from [Link]

  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling. (2016, June 22). OSTI.GOV. Retrieved from [Link]

  • Buskes, M. J., et al. (2025). Cu-Catalyzed C–N Couplings with Benzilamide Ligands. ACS Publications. Retrieved from [Link]

  • Ligand-Promoted Meta-C–H Functionalization of Benzylamines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl Catalysis. (2025, February 4). Chinese Chemical Society. Retrieved from [Link]

  • Deaminative coupling of benzylamines and arylboronic acids. (2023, February 21). ETH Library. Retrieved from [Link]

  • How can I solve my problem with Suzuki coupling? (2014, December 23). ResearchGate. Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). ACS Publications. Retrieved from [Link]

  • Benzylamine synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. (n.d.). YorkSpace. Retrieved from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]

  • Tan, P. W., Haughey, M., & Dixon, D. J. (2015). Palladium(II)-catalysed ortho-arylation of N-benzylpiperidines. RSC Publishing. Retrieved from [Link]

  • Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. (2018, December 17). ACS Publications. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative HPLC Validation Strategies for 4-Heptyloxy-benzylamine Purity Determination

As pharmaceutical pipelines increasingly rely on complex amphiphilic building blocks, analytical methodologies must evolve beyond generic templated approaches. 4-Heptyloxy-benzylamine (CAS: 4950-92-9)[1] presents a class...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on complex amphiphilic building blocks, analytical methodologies must evolve beyond generic templated approaches. 4-Heptyloxy-benzylamine (CAS: 4950-92-9)[1] presents a classic chromatographic challenge: it possesses a highly hydrophobic heptyl ether tail coupled with a polar, basic primary amine headgroup.

This guide objectively compares column chemistries to overcome the peak tailing commonly associated with benzylamine derivatives[2]. Furthermore, it establishes a strictly[3] analytical framework designed as a self-validating system —ensuring that the protocol inherently verifies its own accuracy and reliability before any sample data is generated.

Comparative Analysis of Column Chemistries

The basic benzylamine moiety has a pKa of approximately 9.33. At neutral pH, residual silanols on standard silica-based stationary phases are ionized ( SiO− ), leading to severe secondary ion-exchange interactions with the protonated amine ( NH3+​ )[2]. To establish the most robust method, we compared three distinct column chemistries.

  • Standard C18: Suffers from extreme peak tailing due to exposed silanols.

  • End-capped C18: Reduces silanol activity and improves peak shape, but lacks the specific selectivity required to separate structurally similar synthetic impurities (e.g., hexyl vs. heptyl ether derivatives).

  • Phenyl-Hexyl: Offers a dual-mode retention mechanism. The hexyl chain provides hydrophobic retention for the heptyl tail, while the phenyl ring engages in π−π interactions with the benzylamine core, yielding superior resolution and peak symmetry.

Table 1: Quantitative Performance Comparison (n=6 injections)
Column Chemistry (150 x 4.6 mm, 5 µm)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Precursor
Standard C182.454,2001.8
End-capped C181.428,5002.6
Phenyl-Hexyl 1.05 12,300 4.1

Mechanistic Causality & Self-Validating Protocol Design

To further suppress silanol interactions, the mobile phase must be carefully engineered. Our protocol utilizes a highly acidic mobile phase (pH 2.7). The causality behind this choice is fundamental: at pH 2.7, the silica surface remains fully protonated and neutral, completely eliminating ionic tailing and ensuring that retention is driven purely by predictable hydrophobic and π−π interactions[2].

To ensure this protocol functions as a self-validating system , it embeds a strict System Suitability Test (SST) gating mechanism. The system is programmed to inject a critical resolution mixture prior to the analytical run. If the system fails to achieve baseline resolution ( Rs​≥2.0 ), the sequence automatically halts. This prevents the generation of out-of-specification (OOS) data due to column degradation or mobile phase preparation errors.

ICH Q2(R2) Validation Workflow

HPLC_Validation N1 Method Optimization (pH 2.7 Buffer) N2 Specificity (Rs > 2.0) N1->N2 N3 Linearity & Range (R² > 0.999) N2->N3 N4 Accuracy & Precision (%RSD < 2.0%) N3->N4 N5 Robustness (Flow, Temp) N4->N5 N6 Validated Control Strategy N5->N6

Fig 1: ICH Q2(R2) self-validating analytical workflow for benzylamine derivatives.

Step-by-Step Experimental Methodology

The following methodology provides the exact parameters required to execute the[4] for 4-heptyloxy-benzylamine.

Phase 1: Mobile Phase & Sample Preparation
  • Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water to create a 20 mM solution. Adjust to pH 2.7 ± 0.05 using orthophosphoric acid. Filter through a 0.22 µm nylon membrane.

  • Organic Modifier (Mobile Phase B): 100% HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 50 mg of 4-heptyloxy-benzylamine reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (Stock: 1000 µg/mL). Dilute to a working concentration of 100 µg/mL.

Phase 2: Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min (Maintains optimal Van Deemter linear velocity).

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 10.0 min: Linear ramp to 80% B

    • 10.0 - 12.0 min: Hold at 80% B

    • 12.0 - 15.0 min: Re-equilibration at 30% B

  • Detection: UV at 214 nm (Optimized to capture the π→π∗ transition of the benzyl ring)[5].

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer kinetics).

Phase 3: Self-Validation & System Suitability Testing (SST)

Before executing the validation batches, the system must prove its fitness:

  • Inject Blank (Diluent) to confirm a stable baseline free of ghost peaks.

  • Inject SST Solution (50 µg/mL 4-heptyloxy-benzylamine + 10 µg/mL 4-hydroxybenzylamine precursor).

  • Automated Gating Criteria: The chromatography data system (CDS) must verify Tf​≤1.5 , N≥10,000 , and Rs​≥2.0 . If criteria fail, the run is aborted.

Phase 4: Execution of Validation Parameters
  • Linearity: Prepare 5 concentration levels (25, 50, 75, 100, 125 µg/mL). Inject each in triplicate. Perform linear regression analysis to ensure R2≥0.999 .

  • Accuracy (Recovery): Spike known amounts of 4-heptyloxy-benzylamine into a synthetic reaction matrix at 80%, 100%, and 120% of the target analytical concentration. Calculate percentage recovery.

  • Precision (Repeatability): Inject the 100 µg/mL standard 6 consecutive times. Calculate the %RSD of the peak area.

  • Robustness: Deliberately alter the flow rate ( ± 0.1 mL/min), column temperature ( ± 2°C), and buffer pH ( ± 0.1 units) to prove method stability.

Table 2: ICH Q2(R2) Validation Results Summary
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at tR​ Blank/Matrix clearPass
Linearity R2≥0.999 R2=0.9998 Pass
Accuracy 98.0% - 102.0% Recovery99.4% - 100.8%Pass
Repeatability %RSD 2.0%%RSD = 0.65%Pass
Robustness Stable under variations Tf​ remains <1.2 Pass

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website. Available at:[Link]

  • Scribd / Analytical Chemistry Insights. "HPLC Column Classification Insights: Benzylamine and Phenol Interactions." Scribd. Available at:[Link]

  • National Institutes of Health (NIH) / RSC Advances. "Development of a HPLC method for benzylamine derivatives." PMC. Available at:[Link]

Sources

Comparative

Benchmarking 4-heptyloxy-benzylamine derivatives in biological screening assays

Benchmarking 4-Heptyloxy-Benzylamine Derivatives: A Comprehensive Guide to Dual MAO-B and AChE Screening Assays Executive Summary The development of multi-target-directed ligands (MTDLs) has become a cornerstone strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-Heptyloxy-Benzylamine Derivatives: A Comprehensive Guide to Dual MAO-B and AChE Screening Assays

Executive Summary

The development of multi-target-directed ligands (MTDLs) has become a cornerstone strategy in neurodegenerative drug discovery. Among these, benzylamine derivatives have emerged as highly privileged scaffolds capable of dual-inhibition against Monoamine Oxidase B (MAO-B) and Acetylcholinesterase (AChE)[1]. Specifically, 4-heptyloxy-benzylamine (4-HBA) derivatives represent a unique class of highly lipophilic molecules. The benzylamine core facilitates critical hydrogen bonding and π−π stacking within the enzyme active sites[2], while the 7-carbon heptyloxy tail dramatically enhances blood-brain barrier (BBB) permeability and anchors the molecule deep into the hydrophobic entrance cavities of these targets.

As a Senior Application Scientist, I have designed this guide to benchmark the biological screening of 4-HBA derivatives. Because of their amphiphilic nature and high lipophilicity (ClogP ~3.8), standard off-the-shelf assays often yield false positives due to compound aggregation or light scattering. This guide details the optimized, self-validating biochemical workflows required to objectively evaluate these compounds against standard clinical alternatives.

Benchmarking MAO-B Inhibition: The Fluorometric Amplex Red Assay

The Causality of Assay Selection

When screening highly lipophilic aromatic compounds like 4-HBA derivatives, traditional UV-absorbance assays (which measure the formation of benzaldehyde) are notoriously prone to optical interference. To circumvent this, we utilize the Amplex Red fluorometric assay. This coupled-enzyme system relies on horseradish peroxidase (HRP) to convert the H2​O2​ byproduct of MAO-B deamination into resorufin. Resorufin emits in the red spectrum (590 nm), entirely bypassing the UV autofluorescence and light-scattering issues inherent to 4-HBA derivatives[2].

MAOB_Assay Substrate Amine Substrate (Tyramine) MAOB MAO-B Enzyme (± 4-HBA Inhibitor) Substrate->MAOB H2O2 Hydrogen Peroxide (H2O2) MAOB->H2O2 Oxidative Deamination Amplex Amplex Red + HRP (Detection Mix) H2O2->Amplex Resorufin Resorufin (Ex: 530nm, Em: 590nm) Amplex->Resorufin Stoichiometric Oxidation

Figure 1: Logical flow of the coupled Amplex Red fluorometric assay for MAO-B activity.

Step-by-Step Methodology
  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer at pH 7.4. Rationale: MAO-B requires a slightly alkaline physiological pH for optimal FAD-dependent catalytic turnover. Phosphate prevents the metal-ion-catalyzed auto-oxidation of the substrate.

  • Compound Solubilization: Dissolve the 4-HBA derivative in 100% DMSO, then perform serial dilutions in the assay buffer to achieve a final DMSO concentration of exactly 1% (v/v). Rationale: 1% DMSO is the critical threshold; higher concentrations will denature the recombinant MAO-B, while lower concentrations will cause the lipophilic heptyloxy tail to precipitate out of solution.

  • Enzyme Pre-Incubation: In a black 96-well microplate, combine 50 µL of the inhibitor dilution with 50 µL of recombinant human MAO-B (5 µg/mL). Incubate in the dark at 37°C for 15 minutes. Rationale: This allows the inhibitor to reach steady-state binding equilibrium within the active site before substrate competition begins.

  • Reaction Initiation: Add 100 µL of the detection mixture (200 µM Amplex Red, 1 U/mL HRP, and 1 mM tyramine).

  • Kinetic Readout: Immediately monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 30 minutes. Rationale: Endpoint assays cannot distinguish between true inhibition and late-stage compound precipitation. Calculating the initial velocity ( V0​ ) from the linear kinetic phase guarantees the measurement of true catalytic turnover.

Benchmarking AChE Inhibition: The Modified Ellman's Assay

The Causality of Assay Selection

Ellman's method is the gold standard for cholinesterase benchmarking due to the rapid, stoichiometric reaction between thiocholine and DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). However, when testing 4-HBA derivatives, the long aliphatic chain can cause the molecules to form micelles or adhere to the polystyrene microplate walls, artificially inflating the apparent IC50​ . To solve this, our modified protocol introduces a non-ionic detergent (Triton X-100) to maintain monomeric dispersion of the inhibitor.

Ellmans_Assay Step1 1. Enzyme-Inhibitor Incubation (AChE + 4-HBA Derivative) Step2 2. Substrate & Chromogen Addition (ATCI + DTNB) Step1->Step2 Step3 3. Enzymatic Cleavage (ATCI -> Thiocholine + Acetate) Step2->Step3 Step4 4. Nucleophilic Attack (Thiocholine + DTNB -> TNB Anion) Step3->Step4 Step5 5. Spectrophotometric Readout (Absorbance at 412 nm) Step4->Step5

Figure 2: Step-by-step biochemical cascade of the Ellman's assay for AChE inhibition.

Step-by-Step Methodology
  • Buffer Setup: Prepare 0.1 M phosphate buffer (pH 8.0) containing 0.01% Triton X-100. Rationale: The mild detergent prevents the lipophilic 4-heptyloxy tail from causing non-specific aggregation without disrupting the AChE tertiary structure.

  • Enzyme-Inhibitor Pre-incubation: Mix Electrophorus electricus AChE (0.03 U/mL) with the 4-HBA serial dilutions in a clear 96-well plate. Incubate for 10 minutes at room temperature.

  • Chromogen Addition: Add DTNB to a final concentration of 0.3 mM. Rationale: Adding DTNB prior to the substrate ensures that any background free thiols present in the crude enzyme preparation react fully, establishing a flat, stable baseline.

  • Reaction Initiation: Add Acetylthiocholine iodide (ATCI) to a final concentration of 0.5 mM.

  • Kinetic Readout: Measure absorbance at 412 nm kinetically every 30 seconds for 5 minutes to capture the linear rate of TNB anion generation.

Trustworthiness: Establishing a Self-Validating System

To ensure that the data generated from these protocols is unimpeachable, every microplate must function as a self-validating system. Before any IC50​ curves are plotted, the assay's integrity is mathematically proven using the Z'-factor :

Z′=1−∣μpositive​−μnegative​∣3(σpositive​+σnegative​)​

Each plate must contain:

  • Positive Control (100% Activity): 1% DMSO Vehicle + Enzyme + Substrate.

  • Negative Control (0% Activity): 1% DMSO Vehicle + Substrate (No Enzyme).

Causality: A Z'-factor > 0.5 confirms that the signal window between the fully active enzyme and the background is statistically wide enough to yield reliable IC50​ values. If a plate yields a Z' < 0.5, the data is discarded, as it indicates pipetting error, enzyme degradation, or reagent auto-oxidation.

Comparative Performance Data

The following table summarizes the benchmarking of a representative 4-heptyloxy-benzylamine derivative against a shorter-chain analog (4-methoxy-benzylamine) and clinical gold standards. The data highlights how the 7-carbon alkoxy tail acts as a critical selectivity switch, drastically improving MAO-B affinity while maintaining moderate AChE inhibition[1][2].

Compound / LigandAChE IC50​ (µM)MAO-B IC50​ (µM)Selectivity Index (MAO-B/A)ClogP
4-Heptyloxy-benzylamine (4-HBA) 2.45 ± 0.120.08 ± 0.01> 1003.8
4-Methoxy-benzylamine (4-MBA) > 50.015.2 ± 1.1~ 51.2
Donepezil (AChE Standard)0.014 ± 0.002> 100.0N/A4.3
Selegiline (MAO-B Standard)> 100.00.02 ± 0.005> 2002.6

Data Interpretation: The extension of the alkoxy chain from methoxy (1 carbon) to heptyloxy (7 carbons) increases the ClogP from 1.2 to 3.8. This lipophilic bulk prevents the molecule from fitting optimally into the narrower MAO-A pocket (driving the >100 Selectivity Index) while perfectly anchoring into the hydrophobic entrance cavity of MAO-B and the peripheral anionic site of AChE.

Sources

Validation

The Heptyloxy Advantage: A Comparative Guide to the Lipophilicity of 4-Heptyloxy-benzylamine and Standard Benzylamines in Drug Discovery

In the intricate dance of drug design, the lipophilicity of a molecule is a critical parameter that can dictate its success or failure. This guide provides a comprehensive comparison of the lipophilicity of 4-heptyloxy-b...

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Author: BenchChem Technical Support Team. Date: April 2026

In the intricate dance of drug design, the lipophilicity of a molecule is a critical parameter that can dictate its success or failure. This guide provides a comprehensive comparison of the lipophilicity of 4-heptyloxy-benzylamine with standard benzylamines, offering experimental insights and methodologies for researchers, scientists, and drug development professionals. We will explore the profound impact of strategic structural modifications on this key physicochemical property and its implications for a molecule's pharmacokinetic profile.

The Indisputable Role of Lipophilicity in Drug Efficacy

Lipophilicity, the "fat-loving" nature of a molecule, governs its ability to dissolve in non-polar environments and traverse the lipid bilayers of cell membranes.[1] This property is a cornerstone of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] A well-optimized lipophilicity is essential for a drug to be effectively absorbed, reach its target site, and be eventually cleared from the body.[3][4] An imbalance, either too high or too low, can lead to poor bioavailability, off-target toxicity, or rapid metabolism.[5] The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity, with an optimal range for many oral drugs falling between 0 and 3.[5]

Structure-Lipophilicity Relationship: A Benzylamine Case Study

To illustrate the direct impact of structural changes on lipophilicity, we will compare 4-heptyloxy-benzylamine with a series of standard benzylamines. The addition of an alkyloxy chain to the para-position of the benzylamine scaffold progressively increases the molecule's non-polar surface area, thereby enhancing its lipophilicity.

This trend is clearly demonstrated by the predicted LogP values for the following compounds, calculated using the Molinspiration online property calculation toolkit, which is based on a robust group contribution method.[4]

Compound NameChemical StructurePredicted LogP
BenzylamineBenzylamine structure1.13
4-Methoxybenzylamine4-Methoxybenzylamine structure1.24
4-Butoxybenzylamine4-Butoxybenzylamine structure2.80
4-Heptyloxy-benzylamine4-Heptyloxy-benzylamine structure4.36

Discussion of Results:

The data unequivocally shows a significant increase in lipophilicity with the elongation of the alkoxy chain. Benzylamine, the parent compound, has a modest LogP of 1.13.[6][7] The addition of a methoxy group in 4-methoxybenzylamine results in a slight increase in LogP to 1.24.[8][9] A more substantial jump is observed with the butoxy group, bringing the LogP to 2.80. Finally, the seven-carbon chain of 4-heptyloxy-benzylamine pushes the LogP to 4.36, indicating a highly lipophilic character. This systematic increase highlights the power of targeted chemical modification to fine-tune the physicochemical properties of a drug candidate. The higher lipophilicity of 4-heptyloxy-benzylamine could translate to enhanced membrane permeability and potentially improved oral absorption, though it also approaches the upper limit of the "Rule of Five," suggesting a need for careful balancing with solubility.[3]

Caption: Structure-lipophilicity relationship of benzylamine derivatives.

Experimental Determination of Lipophilicity: The RP-HPLC Method

While computational predictions are valuable for initial screening, experimental determination of lipophilicity is crucial for accurate drug development. The traditional shake-flask method, though considered the "gold standard," can be laborious and time-consuming.[10][11] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) has emerged as a rapid, reliable, and automated alternative for determining lipophilicity.[12][13]

The principle behind the RP-HPLC method is the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its lipophilicity.[10] A series of standards with known LogP values are run to create a calibration curve, against which the LogP of the test compound can be determined.[13]

RPHPLC_Workflow A Prepare Mobile Phase (e.g., Methanol/Water) D Equilibrate RP-HPLC System (C18 Column) A->D B Prepare Standard Solutions (Known LogP Values) E Inject Standard Solutions B->E C Prepare Test Compound Solution (e.g., 4-Heptyloxy-benzylamine) G Inject Test Compound Solution C->G D->E D->G F Record Retention Times (tR) E->F I Calculate Capacity Factor (k') for Standards and Test F->I H Record Retention Time (tR) G->H H->I J Plot log k' vs. Known LogP (Calibration Curve) I->J K Determine LogP of Test Compound from Calibration Curve J->K

Caption: Experimental workflow for LogP determination by RP-HPLC.

Detailed Protocol for Lipophilicity Determination by RP-HPLC

This protocol provides a step-by-step guide for determining the LogP of a compound like 4-heptyloxy-benzylamine using RP-HPLC.

1. Materials and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • A series of standard compounds with known LogP values spanning the expected range of the test compound.

  • Test compound (e.g., 4-heptyloxy-benzylamine)

  • Volumetric flasks, pipettes, and syringes

2. Preparation of Solutions:

  • Mobile Phase: Prepare a series of isocratic mobile phases with varying methanol/water compositions (e.g., 50:50, 60:40, 70:30 v/v). The choice of mobile phase will depend on the lipophilicity of the compounds being analyzed.

  • Standard Solutions: Prepare stock solutions of each standard compound in methanol at a concentration of 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • Test Compound Solution: Prepare a stock solution of 4-heptyloxy-benzylamine in methanol at 1 mg/mL and dilute to a working concentration of 0.1 mg/mL with the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of the compounds.

4. Experimental Procedure:

  • Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Inject the standard solutions one by one and record their retention times (t_R).

  • Inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).

  • Inject the test compound solution and record its retention time (t_R).

  • Repeat the injections for each mobile phase composition.

5. Data Analysis:

  • For each compound and mobile phase, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0

  • Calculate the logarithm of the capacity factor (log k').

  • Extrapolate the log k' values for each compound to 100% water (log k'_w) by plotting log k' against the percentage of methanol in the mobile phase and performing a linear regression.

  • Plot the log k'_w values of the standard compounds against their known LogP values to generate a calibration curve.

  • Determine the LogP of the test compound by interpolating its log k'_w value on the calibration curve.

Method Validation: Ensuring Trustworthy Results

To ensure the reliability of the RP-HPLC method for lipophilicity determination, it is essential to perform method validation according to the International Council for Harmonisation (ICH) guidelines.[14][15]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by comparing the chromatograms of the analyte with and without potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is established by analyzing a series of dilutions of the analyte and plotting the response versus concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known concentrations.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

By adhering to these validation principles, the trustworthiness and scientific integrity of the generated lipophilicity data are assured.

Conclusion

The lipophilicity of a drug candidate is a pivotal parameter that profoundly influences its ADME properties and overall therapeutic potential. The systematic comparison of 4-heptyloxy-benzylamine with standard benzylamines clearly demonstrates that targeted structural modifications, such as the extension of an alkyl chain, can be a powerful tool to modulate lipophilicity. The highly lipophilic nature of 4-heptyloxy-benzylamine suggests its potential for enhanced membrane permeability, a desirable trait in many drug discovery programs. The RP-HPLC method, when properly validated, provides a robust and efficient means to experimentally determine this critical property, enabling data-driven decisions in the quest for safer and more effective medicines.

References

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